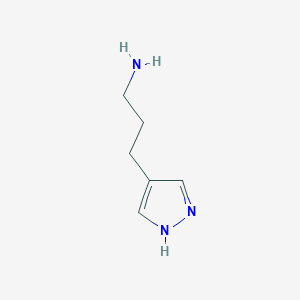

1H-Pyrazole-4-propanamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(1H-pyrazol-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPUYKJNDVFPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175278 | |

| Record name | 4-(3-Aminopropyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21056-78-0 | |

| Record name | 1H-Pyrazole-4-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21056-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Aminopropyl)pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021056780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Aminopropyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-Pyrazole-4-propanamine from Pyrazole-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details two viable synthetic pathways for the preparation of 1H-Pyrazole-4-propanamine, a promising scaffold for drug discovery, starting from the readily available precursor, pyrazole-4-carboxaldehyde. The synthesis of pyrazole derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as histamine receptor modulators and antidepressants.[1][2] This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data for the multi-step synthesis, targeting researchers and professionals in the field of drug development. The described routes involve key chemical transformations, including Knoevenagel condensation and Henry reaction for carbon-carbon bond formation, followed by chemoselective reduction to yield the target amine.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that have garnered significant attention in medicinal chemistry. Their unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[2][3] Numerous pyrazole-containing compounds have been developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[3] Furthermore, the pyrazole core is a key component in several commercially successful drugs.

The target molecule, this compound, is a structural analog of histamine, suggesting its potential interaction with histamine receptors. Pyrazole derivatives have been investigated as histamine H2 and H3 receptor antagonists, highlighting the therapeutic potential of this class of compounds in treating conditions related to gastric acid secretion and neurological disorders.[4][5][6] This guide outlines two effective multi-step synthetic routes to obtain this compound from pyrazole-4-carboxaldehyde, providing a foundation for further derivatization and pharmacological evaluation.

Synthetic Pathways

Two primary synthetic routes have been devised to achieve the target molecule, this compound, from pyrazole-4-carboxaldehyde. Both pathways commence with a carbon-carbon bond-forming reaction to extend the aldehyde group into a three-carbon chain, followed by a reduction step to furnish the terminal primary amine.

Workflow of Synthetic Routes

Caption: Overview of the two synthetic routes to this compound.

Route A: Knoevenagel Condensation and Subsequent Reduction

This pathway involves an initial Knoevenagel condensation of 1H-pyrazole-4-carboxaldehyde with malononitrile to form an α,β-unsaturated dinitrile intermediate. Subsequent reduction of this intermediate yields the desired propanamine.

Reaction Scheme for Route A

Caption: Reaction scheme for the synthesis via Knoevenagel condensation.

Route B: Henry Reaction followed by Reduction

This alternative route utilizes a Henry (nitroaldol) reaction between 1H-pyrazole-4-carboxaldehyde and nitroethane. The resulting nitroalkene intermediate is then reduced to the target propanamine.

Reaction Scheme for Route B

Caption: Reaction scheme for the synthesis via the Henry reaction.

Experimental Protocols

Route A: Knoevenagel Condensation and Reduction

Step 1: Synthesis of 2-(1H-Pyrazol-4-ylmethylene)malononitrile

-

Materials:

-

1H-Pyrazole-4-carboxaldehyde

-

Malononitrile

-

Ammonium carbonate

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 1H-pyrazole-4-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).

-

Add ammonium carbonate (20 mol%) to the mixture.[7]

-

Heat the reaction mixture to reflux and stir for 3-20 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain the crude product.

-

The product can be further purified by recrystallization.

-

Step 2: Synthesis of this compound from 2-(1H-Pyrazol-4-ylmethylene)malononitrile

-

Materials:

-

2-(1H-Pyrazol-4-ylmethylene)malononitrile

-

Raney Nickel (as a slurry in water)

-

Methanol saturated with ammonia

-

Hydrogen gas

-

-

Procedure:

-

In a high-pressure autoclave, place a solution of 2-(1H-pyrazol-4-ylmethylene)malononitrile in methanol saturated with ammonia.

-

Add a catalytic amount of Raney Nickel slurry.

-

Pressurize the autoclave with hydrogen gas (e.g., 50-100 atm).

-

Heat the mixture (e.g., 80-120 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reactor, carefully vent the hydrogen gas, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or column chromatography.

-

Route B: Henry Reaction and Reduction

Step 1: Synthesis of 4-(2-Nitroprop-1-en-1-yl)-1H-pyrazole

-

Materials:

-

1H-Pyrazole-4-carboxaldehyde

-

Nitroethane

-

Ammonium acetate

-

Acetic acid

-

-

Procedure:

-

To a solution of 1H-pyrazole-4-carboxaldehyde (1 mmol) in acetic acid, add nitroethane (1.2 mmol) and ammonium acetate (0.5 mmol).

-

Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-(2-nitroprop-1-en-1-yl)-1H-pyrazole.

-

Step 2: Synthesis of this compound from 4-(2-Nitroprop-1-en-1-yl)-1H-pyrazole

-

Materials:

-

4-(2-Nitroprop-1-en-1-yl)-1H-pyrazole

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide solution

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (an excess, e.g., 3-4 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-(2-nitroprop-1-en-1-yl)-1H-pyrazole in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by distillation under reduced pressure or column chromatography.

-

Data Presentation

The following tables summarize the expected quantitative data for the described synthetic routes. The values are based on typical yields and reaction times reported for analogous transformations in the literature.

Table 1: Summary of Reaction Conditions and Yields for Route A

| Step | Reactants | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1H-Pyrazole-4-carboxaldehyde, Malononitrile | (NH₄)₂CO₃, H₂O/EtOH (1:1) | Reflux | 0.3 - 1 | 85-95 |

| 2 | 2-(1H-Pyrazol-4-ylmethylene)malononitrile | H₂, Raney Ni, NH₃/MeOH | 80-120 | 4-8 | 60-80 |

Table 2: Summary of Reaction Conditions and Yields for Route B

| Step | Reactants | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1H-Pyrazole-4-carboxaldehyde, Nitroethane | NH₄OAc, Acetic Acid | Reflux | 1-2 | 70-85 |

| 2 | 4-(2-Nitroprop-1-en-1-yl)-1H-pyrazole | LiAlH₄, Anhydrous THF | Reflux | 4-6 | 70-90 |

Conclusion

This technical guide has detailed two robust and efficient synthetic routes for the preparation of this compound from pyrazole-4-carboxaldehyde. Both the Knoevenagel condensation and Henry reaction pathways offer viable methods for the necessary carbon chain extension, followed by well-established reduction protocols to furnish the target primary amine. The choice of route may depend on the availability of specific reagents, equipment, and desired scale of synthesis. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this and related pyrazole derivatives for further biological investigation. The structural similarity of the target compound to histamine suggests that it may be a valuable building block for the development of novel therapeutics targeting histamine receptors.

References

- 1. 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazoles as potential histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

1H-Pyrazole-4-propanamine: A Technical Overview of a Heterocyclic Building Block

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available chemical and structural information for 1H-Pyrazole-4-propanamine, also known as 3-(1H-pyrazol-4-yl)propan-1-amine. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document compiles computed data and contextual information derived from closely related pyrazole derivatives to offer valuable insights for research and development.

Core Chemical Properties and Structure

This compound belongs to the pyrazole class of heterocyclic compounds, which are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The propanamine substituent at the 4-position of the pyrazole ring imparts specific physicochemical characteristics relevant to its potential applications in medicinal chemistry and materials science.

Structural Information

The structural identity of this compound is defined by the following identifiers:

-

IUPAC Name: 3-(1H-pyrazol-4-yl)propan-1-amine

-

Molecular Formula: C₆H₁₁N₃

-

Canonical SMILES: C1=CN(C=C1CCCN)N

-

InChI Key: InChIKey=SRHIOMAWWIRJCB-UHFFFAOYSA-N

Physicochemical Data

Quantitative physicochemical data for this compound is primarily based on computational predictions. The following table summarizes these properties. It is crucial to note the absence of experimentally determined values for properties such as melting and boiling points in the available literature.

| Property | Value | Source |

| Molecular Weight | 125.17 g/mol | Computed |

| XLogP3 | -0.6 | Computed |

| Hydrogen Bond Donor Count | 2 | Computed |

| Hydrogen Bond Acceptor Count | 3 | Computed |

| Rotatable Bond Count | 3 | Computed |

| Exact Mass | 125.09530 g/mol | Computed |

| Monoisotopic Mass | 125.09530 g/mol | Computed |

| Topological Polar Surface Area | 54.7 Ų | Computed |

| Heavy Atom Count | 9 | Computed |

| Complexity | 103 | Computed |

Synthesis and Experimental Protocols

A plausible synthetic route, based on established pyrazole synthesis, could involve the following conceptual steps. This should be considered a general guideline requiring experimental optimization.

Conceptual Synthetic Workflow

Methodology Outline:

-

Pyrazole Ring Formation: The synthesis would likely begin with the condensation of a suitable 1,3-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative.

-

Functional Group Interconversion: The resulting pyrazole intermediate, likely bearing a precursor to the propanamine side chain (e.g., a propanol or nitrile group), would then undergo functional group transformations. For instance, a hydroxyl group could be converted to a leaving group, followed by nucleophilic substitution with an amine source, or a nitrile could be reduced to the primary amine.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathway interactions for this compound have not been extensively documented. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2][3][4][5] Pyrazole derivatives have been reported to exhibit a wide range of activities, including but not limited to:

-

Anti-inflammatory

-

Anticancer

-

Antimicrobial

-

Antiviral

-

Analgesic

The propanamine side chain introduces a basic nitrogen atom, which can be crucial for interactions with biological targets such as enzymes and receptors through hydrogen bonding and ionic interactions.

General Mechanism of Action for Pyrazole Derivatives

The diverse biological effects of pyrazole derivatives stem from their ability to interact with various biological targets. A generalized logical relationship for their mechanism of action is depicted below.

This diagram illustrates that a pyrazole derivative interacts with a specific biological target (e.g., an enzyme or receptor), leading to a modulation of its activity. This, in turn, elicits a cellular response, which ultimately results in a physiological effect. The specific nature of these steps would be highly dependent on the exact structure of the pyrazole derivative and its biological target.

Conclusion

This compound represents a valuable, yet under-characterized, chemical entity. The provided computational data offers a foundational understanding of its physicochemical properties. While specific experimental details are sparse, the rich chemistry and diverse biological activities of the broader pyrazole class suggest that this compound could be a promising scaffold for further investigation in drug discovery and materials science. Researchers are encouraged to undertake experimental validation of the computed properties and to explore the synthetic and biological potential of this molecule.

References

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of 1H-Pyrazole-4-propanamine: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1H-Pyrazole-4-propanamine. Due to the absence of readily available experimental data for this specific compound in surveyed databases, this document presents predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is extrapolated from spectral data of analogous pyrazole derivatives and foundational principles of spectroscopic analysis. Detailed experimental protocols for acquiring such data are also provided to guide researchers in the empirical characterization of this and similar molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a propanamine side chain at the C4 position. As with many small molecules in drug discovery and development, comprehensive spectroscopic characterization is crucial for structural confirmation, purity assessment, and understanding its chemical properties. This guide outlines the expected spectroscopic signatures of this compound and provides standardized methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is illustrative and based on the analysis of structurally related compounds. Empirical verification is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 | Singlet | 1H | C3-H & C5-H (pyrazole ring) |

| ~ 2.8 | Triplet | 2H | -CH₂-NH₂ |

| ~ 2.5 | Triplet | 2H | Pyrazole-CH₂- |

| ~ 1.8 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~ 1.5 (broad) | Singlet | 2H | -NH₂ |

| ~ 12.0 (broad) | Singlet | 1H | N-H (pyrazole ring) |

Note: Solvent is assumed to be DMSO-d₆. Chemical shifts of N-H and NH₂ protons are highly dependent on solvent, concentration, and temperature and may exhibit exchange broadening.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 | C3 & C5 (pyrazole ring) |

| ~ 118 | C4 (pyrazole ring) |

| ~ 40 | -CH₂-NH₂ |

| ~ 35 | -CH₂-CH₂-CH₂- |

| ~ 25 | Pyrazole-CH₂- |

Note: Solvent is assumed to be DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and pyrazole) |

| 3150 - 3100 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| 1650 - 1550 | Medium | N-H bending (amine) |

| 1550 - 1450 | Medium | C=C and C=N stretching (pyrazole ring) |

| 1450 - 1350 | Medium | C-H bending (aliphatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 125.11 | [M]⁺ (Molecular Ion) |

| 110.09 | [M - NH₃]⁺ |

| 97.08 | [M - C₂H₄]⁺ |

| 81.07 | [Pyrazole ring fragment]⁺ |

| 30.05 | [CH₂NH₂]⁺ (Base Peak) |

Note: Fragmentation pattern is predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[1] For pyrazole derivatives, DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and allows for the observation of exchangeable protons.[1]

-

Instrumentation : A high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, is used for data acquisition.[2][3]

-

¹H NMR Acquisition :

-

A standard one-dimensional proton experiment is performed.

-

The spectral width is set to adequately cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set appropriately (e.g., 1-5 seconds) to ensure quantitative integration.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled carbon experiment (e.g., using a broadband decoupling sequence) is performed.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[5]

-

Data Acquisition :

-

A background spectrum of the clean, empty salt plate is first recorded.

-

The salt plate with the sample film is then placed in the sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6] The instrument measures the absorption of infrared radiation at different frequencies.[7]

-

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water) at a low concentration (e.g., 1 mg/mL).[8] The sample solution should be free of any particulate matter.[8]

-

Instrumentation : A mass spectrometer equipped with an appropriate ionization source is used. Common techniques for small molecules include Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition :

-

The sample solution is introduced into the ion source.

-

For ESI, the sample is nebulized and ionized by a high voltage, typically forming protonated molecules [M+H]⁺.

-

For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Analysis : The resulting mass spectrum plots the relative abundance of ions versus their m/z values. The molecular weight can be determined from the molecular ion peak, and the fragmentation pattern provides structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization and structure elucidation of a synthesized compound like this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies required to obtain them. While the presented data is predictive, it serves as a valuable reference for researchers working on the synthesis and characterization of this and related pyrazole derivatives. The detailed protocols offer a standardized approach to ensure the acquisition of high-quality spectroscopic data, which is essential for unambiguous structure determination and advancing research in medicinal chemistry and drug development.

References

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Unexpected Tellurohalogenation of Terminal N‐Alkynyl (Alkenyl) Derivatives of 4‐Functionalized Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 1H-Pyrazole-4-propanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1H-Pyrazole-4-propanamine. While specific experimental data for this compound is not extensively available in public literature, this document outlines the core chemical principles, standard experimental protocols for determination, and potential degradation pathways based on the known chemistry of pyrazole derivatives and aliphatic amines. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering detailed methodologies and a framework for data interpretation.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a propanamine side chain. The pyrazole moiety, an aromatic five-membered ring with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2][3] The propanamine side chain introduces a primary amine group, which is expected to significantly influence the compound's physicochemical properties, including its solubility and stability. Understanding these properties is critical for the development of this compound for any potential therapeutic application.

Predicted Physicochemical Properties

The structure of this compound suggests a molecule with both hydrophilic (amine group, pyrazole nitrogens) and lipophilic (pyrazole ring, propane chain) characteristics.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₁₁N₃ | Based on chemical structure. |

| Molecular Weight | 125.17 g/mol | Calculated from the molecular formula. |

| pKa | ~9-10 (for the amine) | Typical range for a primary aliphatic amine. |

| LogP | Low to moderate | The pyrazole ring is less lipophilic than benzene, and the amine group increases hydrophilicity.[4] |

Solubility Profile

The solubility of this compound will be highly dependent on the pH of the solvent system due to the basic nature of the propanamine group.

Aqueous Solubility

-

In acidic solutions (pH < 7): The primary amine group will be protonated to form an ammonium salt. This salt is expected to be highly soluble in water.

-

In neutral water (pH ≈ 7): Moderate solubility is anticipated. The molecule can engage in hydrogen bonding with water via the amine and pyrazole nitrogen atoms.[5][6]

-

In basic solutions (pH > 10): The amine group will be in its free base form, which is less polar, likely leading to reduced aqueous solubility compared to its salt form.

Organic Solvent Solubility

Based on the general properties of pyrazole and amine compounds, the following solubility profile in organic solvents is expected:

| Solvent | Predicted Solubility | Rationale |

| Methanol, Ethanol | High | Polar protic solvents capable of hydrogen bonding.[5] |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, excellent for a wide range of organic molecules. |

| Dichloromethane, Chloroform | Moderate | Solvents with moderate polarity. |

| Hexane, Toluene | Low | Non-polar solvents are unlikely to effectively solvate the polar functional groups. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by quantification.

Objective: To determine the equilibrium solubility of this compound in various solvents and pH conditions.

Materials:

-

This compound

-

Selected solvents (e.g., Water, pH-buffered solutions, Methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

-

The solubility is reported in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile and Degradation Pathways

The stability of this compound must be evaluated under various stress conditions to identify potential degradation products and establish a shelf-life.[7][8]

Potential Degradation Pathways

-

Oxidation: The primary amine group and the pyrazole ring can be susceptible to oxidation, especially in the presence of oxygen, light, and metal ions. This can lead to the formation of imines, nitroso compounds, or ring-opened products.

-

Hydrolysis: While the core pyrazole ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to ring cleavage, although this is less common.[9]

-

Photostability: Exposure to UV or visible light may induce degradation. Photolytic degradation can involve complex radical reactions.

-

Thermal Degradation: The compound may degrade at elevated temperatures. The degradation profile would need to be determined by techniques such as thermogravimetric analysis (TGA).

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify likely degradation products and establish stability-indicating analytical methods.[10]

Objective: To investigate the degradation of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber (with controlled light/UV exposure)

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a set time.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at a specified temperature (e.g., 60 °C) for a set time.

-

Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Keep at room temperature for a set time.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a set time.

-

Photolytic Degradation: Expose a solution of the compound (and the solid compound) to light in a photostability chamber according to ICH Q1B guidelines.

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-PDA/MS method to separate the parent compound from any degradation products.

-

Characterize the degradation products using mass spectrometry and compare the chromatograms to a control sample.

Caption: Overview of the experimental workflow for forced degradation studies.

Summary and Recommendations

This compound is predicted to be a water-soluble compound, particularly in acidic conditions, due to its primary amine functionality. Its stability profile is likely to be influenced by its susceptibility to oxidation.

Recommendations for further research:

-

Conduct comprehensive solubility studies as outlined in section 3.3 to obtain quantitative data in pharmaceutically relevant solvents and buffers.

-

Perform forced degradation studies (section 4.2) to develop and validate a stability-indicating analytical method.

-

Initiate long-term stability studies under ICH-recommended storage conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) to determine the shelf-life of the compound.

-

Investigate the solid-state properties (e.g., polymorphism, hygroscopicity) as they can significantly impact both solubility and stability.

This guide provides the essential theoretical background and practical methodologies to thoroughly characterize the solubility and stability of this compound, paving the way for its further development.

References

- 1. ijrpr.com [ijrpr.com]

- 2. jetir.org [jetir.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. ijnrd.org [ijnrd.org]

- 10. chromatographyonline.com [chromatographyonline.com]

In Silico Prediction of 1H-Pyrazole-4-propanamine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of 1H-Pyrazole-4-propanamine, a pyrazole derivative with potential therapeutic applications. This document outlines a systematic approach encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Detailed hypothetical experimental protocols are provided to guide researchers in setting up and executing these computational experiments. The guide also summarizes potential biological targets for pyrazole derivatives based on existing literature, offering a starting point for bioactivity screening of this compound. All quantitative data from cited studies on related pyrazole compounds are presented in structured tables for comparative analysis. Furthermore, this guide utilizes Graphviz diagrams to visually represent key workflows and signaling pathways, enhancing the clarity and accessibility of the described computational processes.

Introduction

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] The versatility of the pyrazole ring allows for diverse chemical modifications, leading to a vast chemical space for the development of novel therapeutic agents. This compound, as a member of this family, holds promise for interacting with various biological targets. In silico prediction methods offer a rapid and cost-effective approach to explore its potential bioactivities before embarking on extensive preclinical and clinical studies.[2]

This guide details a comprehensive in silico workflow to predict the bioactivity of this compound. The methodologies described are based on established computational techniques widely used in drug discovery and development.

Potential Biological Targets for Pyrazole Derivatives

A thorough literature review reveals that pyrazole derivatives have been investigated for their activity against a multitude of biological targets. These findings provide a rational basis for selecting potential targets for the in silico screening of this compound.

Table 1: Potential Biological Targets for Pyrazole Derivatives

| Target Class | Specific Target(s) | Potential Therapeutic Area | Reference(s) |

| Kinases | Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK) 1/2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptors (FGFRs) | Cancer, Inflammation | [3][4][5][6] |

| Enzymes | Dipeptidyl Peptidase IV (DPP-IV), Carbonic Anhydrase, 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Diabetes, Glaucoma, Tyrosinemia | [7][8][9][10] |

| Proteases | Trypanosoma cruzi Cysteine Protease (Cruzipain) | Chagas Disease | [11][12] |

| Receptors | - | Antidepressant | [13] |

| Various | Cancer Cell Lines (PC-3, B16F10, K562, etc.) | Cancer | [14] |

In Silico Bioactivity Prediction Workflow

A multi-step computational approach is recommended to build a comprehensive bioactivity profile for this compound.

Detailed Methodologies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is a powerful tool for understanding the binding mechanism and predicting the binding affinity.

Experimental Protocol:

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Repair any missing side chains or loops using software like Modeller or Chimera.

-

Define the binding site based on the co-crystallized ligand or using a pocket detection algorithm.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder like Avogadro or ChemDraw.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Generate different conformers of the ligand.

-

-

Docking Simulation:

-

Use docking software such as AutoDock Vina, GOLD, or Glide.[15]

-

Set the grid box to encompass the defined binding site.

-

Perform the docking simulation using the prepared protein and ligand files.

-

Analyze the resulting docking poses and scores (e.g., binding energy). The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.[9]

-

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[16] These models can be used to predict the activity of new, untested compounds.

Experimental Protocol:

-

Data Collection:

-

Descriptor Calculation:

-

Calculate molecular descriptors for each compound in the dataset. Descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric, electronic properties). Software like RDKit or PaDEL-Descriptor can be used for this purpose.[16]

-

-

Model Building:

-

Model Validation:

-

Validate the model's predictive power using the test set and internal validation techniques like leave-one-out cross-validation (LOO-CV).[17]

-

Evaluate the statistical quality of the model using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and root mean square error (RMSE).[2]

-

-

Prediction for this compound:

-

Calculate the same set of molecular descriptors for this compound.

-

Use the validated QSAR model to predict its biological activity.

-

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[8][18]

Experimental Protocol:

-

Ligand-Based Pharmacophore Modeling:

-

Select a set of active pyrazole derivatives for the target of interest.

-

Align the molecules based on a common scaffold.

-

Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.

-

Generate a pharmacophore model that represents these common features. Software like Discovery Studio or LigandScout can be used.[18]

-

-

Structure-Based Pharmacophore Modeling:

-

Use the 3D structure of the ligand-protein complex (from docking or crystallography).

-

Identify the key interaction points between the ligand and the protein.

-

Generate a pharmacophore model based on these interactions.

-

-

Model Validation:

-

Validate the pharmacophore model by screening a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

-

-

Virtual Screening:

-

Use the validated pharmacophore model as a 3D query to screen large compound databases to identify novel molecules with the desired chemical features.

-

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy | ClinicSearch [clinicsearchonline.org]

- 8. 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 16. journal-academia.com [journal-academia.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Pyrazole Formation via Cyclocondensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development.[1] Their scaffold is present in a wide array of biologically active compounds, including well-known drugs like the anti-inflammatory agent celecoxib.[2][3][4] The synthesis of the pyrazole ring is a fundamental process in organic chemistry, with the cyclocondensation reaction being one of the most direct and versatile methods.[5][6] This guide provides an in-depth exploration of the mechanisms underlying pyrazole formation through cyclocondensation, complete with experimental considerations and quantitative data.

The primary and most classic method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9][10][11] This reaction is typically catalyzed by an acid and offers a straightforward route to a wide variety of substituted pyrazoles.[7][8]

Core Mechanism: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a robust and widely utilized method for constructing the pyrazole ring.[6][9] The reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[3][12]

The generally accepted mechanism proceeds through the following key steps:

-

Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Intermediate Formation: This initial attack leads to the formation of a hydrazone or enamine intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of two water molecules) to yield the stable, aromatic pyrazole ring.[13]

The reaction is often facilitated by an acid catalyst, which protonates a carbonyl group, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the hydrazine.[2][7][8]

Caption: General mechanism of the Knorr pyrazole synthesis.

Regioselectivity in the Knorr Synthesis

A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is regioselectivity. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[5][9] The final product distribution is influenced by both steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon.

Caption: Regioselectivity in the Knorr pyrazole synthesis.

Variations of Pyrazole Synthesis via Cyclocondensation

While the Knorr synthesis with 1,3-dicarbonyls is the most common, several other substrates can undergo cyclocondensation with hydrazines to form pyrazoles.

-

From α,β-Unsaturated Carbonyl Compounds (e.g., Chalcones): The reaction of α,β-unsaturated ketones and aldehydes with hydrazines typically yields pyrazoline intermediates.[5] These pyrazolines can then be oxidized to the corresponding aromatic pyrazoles.[5][14] In some cases, a one-pot addition-cyclocondensation followed by oxidative aromatization can be achieved.[5][6]

-

From β-Ketoesters: The condensation of hydrazines with β-ketoesters is a variation of the Knorr reaction that leads to the formation of pyrazolones, which are tautomers of hydroxypyrazoles.[13] These compounds are also of significant interest in medicinal chemistry.

-

From Acetylenic Ketones: The reaction of acetylenic ketones with hydrazine derivatives is a long-established method for pyrazole synthesis.[5] However, similar to the use of unsymmetrical 1,3-dicarbonyls, this reaction can also result in a mixture of two regioisomers.[5]

-

From Enaminones: β-enaminones are also effective substrates for pyrazole synthesis.[5] They can react with hydrazines to form pyrazoles, often with high regioselectivity.

Experimental Protocols

The following are generalized and specific examples of experimental procedures for pyrazole synthesis via cyclocondensation.

General Protocol for Knorr Pyrazole Synthesis

-

Reactant Dissolution: Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol, acetic acid, or N,N-dimethylformamide (DMF).

-

Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be required to liberate the free hydrazine.

-

Catalyst Addition (if necessary): Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or sulfuric acid).

-

Reaction: Heat the reaction mixture to reflux or stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Specific Example: Synthesis of 1,3,5-Substituted Pyrazoles using a Nano-ZnO Catalyst[6][7]

-

Procedure: A mixture of phenylhydrazine, ethyl acetoacetate, and a catalytic amount of nano-ZnO is subjected to controlled reaction conditions.

-

Advantages: This method is highlighted for its high efficiency, excellent yield (up to 95%), short reaction time, and straightforward work-up procedure.[5][6]

Quantitative Data Summary

The following table summarizes various reaction conditions and reported yields for the synthesis of pyrazole derivatives via cyclocondensation.

| Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Phenylhydrazine, Ethyl acetoacetate | Nano-ZnO | 1,3,5-Substituted Pyrazole | 95 | [5] |

| 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide, room temperature | 1-Aryl-3,4,5-substituted Pyrazoles | 59-98 | [5] |

| Chalcones, Arylhydrazines | --INVALID-LINK--, one-pot | 1,3,5-Triarylpyrazoles | ~82 | [5] |

| Electron-deficient olefins, α-Diazoesters/amides | Oxone, CTAB | 3,5-Substituted Pyrazoles | Moderate to excellent | [5] |

| Aldehyde hydrazones, Electron-deficient olefins | I₂, TBHP, DMF, 80 °C | Substituted Pyrazoles | 35 | [1] |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a pyrazole derivative.

Caption: A typical experimental workflow for pyrazole synthesis.

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. benchchem.com [benchchem.com]

- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 12. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. researchgate.net [researchgate.net]

Physicochemical Characteristics of Aminopyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazole derivatives have emerged as a critical scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Their diverse biological activities, including roles as kinase inhibitors in oncology and inflammatory diseases, have spurred extensive research into their structure-activity relationships. A thorough understanding of the physicochemical properties of these compounds is paramount for effective drug design and development, influencing everything from solubility and permeability to metabolic stability and target engagement. This technical guide provides an in-depth overview of the core physicochemical characteristics of aminopyrazole compounds, detailed experimental protocols for their determination, and a visualization of their involvement in key signaling pathways.

Core Physicochemical Properties of Aminopyrazole Derivatives

The physicochemical properties of aminopyrazole derivatives can be finely tuned through substituent modifications on the pyrazole ring and the amino group. These modifications significantly impact key parameters such as solubility, acidity/basicity (pKa), lipophilicity (logP), melting point, and chemical stability.

Data Presentation

The following tables summarize the available quantitative physicochemical data for a selection of aminopyrazole compounds.

Table 1: Physicochemical Properties of Selected Aminopyrazole Derivatives

| Compound Name | Structure | Melting Point (°C) | Aqueous Solubility | pKa | logP |

| 3-Aminopyrazole | 34-37[1] | Very soluble[2] | 15.28 (Predicted)[1] | -0.29[3] | |

| 3-Amino-4-cyanopyrazole | 172-174[4] | Low in water, high in alcoholic solvents[4] | 11.58 (Predicted)[4] | Not available | |

| 5-Amino-1-phenylpyrazole-4-carboxamide | 181[2] | Varies with solvent polarity and pH[2] | Not available | Not available | |

| 3-Amino-5-phenylpyrazole | 124-127[5] | Not available | Not available | Not available | |

| 5-Amino-3-methyl-1-phenylpyrazole | 114-117 | 6.051 g/L at 25°C[6] | 3.88 (Predicted)[6] | 1.76[6] | |

| 5-Amino-1-phenylpyrazole-4-carboxylic acid | 186-192[7] | Not available | Not available | Not available |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solution: An excess amount of the solid aminopyrazole compound is added to a known volume of a buffered aqueous solution (typically phosphate-buffered saline, PBS, at a physiological pH of 7.4).

-

Equilibration: The resulting suspension is placed in a sealed container and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the aminopyrazole compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calibration: A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound.

Protocol:

-

Sample Preparation: A known amount of the aminopyrazole compound is dissolved in a suitable solvent, often a co-solvent mixture (e.g., water-methanol or water-DMSO) for poorly soluble compounds. The initial pH of the solution is adjusted to be well below the expected pKa for a basic group or well above for an acidic group using a standardized acid (e.g., HCl) or base (e.g., NaOH).

-

Titration: The solution is titrated with a standardized solution of a strong base (for acidic compounds) or a strong acid (for basic compounds) of known concentration. The titrant is added in small, precise increments.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and electrode.

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound is ionized. For multiprotic compounds, multiple inflection points may be observed.

Determination of Lipophilicity (logP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a rapid and efficient method for estimating the octanol-water partition coefficient (logP).

Protocol:

-

Column and Mobile Phase Selection: A reversed-phase HPLC column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Isocratic Elution: A series of isocratic elutions are performed with varying concentrations of the organic modifier.

-

Retention Time Measurement: The retention time (t_R) of the aminopyrazole compound is measured for each mobile phase composition. The dead time (t_0), the retention time of an unretained compound, is also determined.

-

Calculation of Capacity Factor: The capacity factor (k) is calculated for each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

-

Extrapolation to 100% Aqueous Phase: A plot of log(k) versus the percentage of the organic modifier is created. The y-intercept of this plot, obtained by linear extrapolation, represents the logarithm of the capacity factor in 100% aqueous mobile phase (log k_w).

-

Correlation with Known logP Values: A calibration curve is generated by plotting the experimentally determined log k_w values of a set of standard compounds against their known logP values.

-

logP Determination: The logP of the aminopyrazole compound is then determined from the calibration curve using its measured log k_w value.

Signaling Pathway Involvement

Aminopyrazole derivatives are well-documented as inhibitors of various protein kinases, thereby modulating key signaling pathways implicated in cancer and inflammation.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant FGFR signaling is a driver in numerous cancers. Aminopyrazole-based inhibitors can block the ATP-binding site of FGFR, thereby inhibiting downstream signaling.

Caption: FGFR Signaling Pathway and Point of Inhibition.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK pathway, a subset of the MAPK signaling cascade, is involved in cellular responses to stress, inflammation, and apoptosis. Specific aminopyrazole derivatives can inhibit JNK activity.

Caption: JNK Signaling Pathway and Point of Inhibition.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is implicated in various immune and inflammatory disorders. Aminopyrazole-based compounds have been developed as potent JAK inhibitors.

Caption: JAK/STAT Signaling Pathway and Point of Inhibition.

Experimental Workflow for Physicochemical Characterization

A systematic workflow is essential for the efficient and comprehensive physicochemical profiling of novel aminopyrazole compounds.

Caption: Physicochemical Characterization Workflow.

Conclusion

The aminopyrazole scaffold represents a privileged structure in modern drug discovery. A comprehensive understanding and systematic evaluation of the physicochemical characteristics of its derivatives are fundamental to the successful development of novel therapeutics. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating informed decision-making in the design and optimization of aminopyrazole-based drug candidates. By integrating these principles into the drug discovery workflow, the scientific community can continue to unlock the full therapeutic potential of this versatile class of compounds.

References

- 1. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-4-pyrazolecarbonitrile | 16617-46-2 [chemicalbook.com]

- 5. 3-Amino-5-phenylpyrazole 98 1572-10-7 [sigmaaldrich.com]

- 6. 5-Amino-3-methyl-1-phenylpyrazole CAS#: 1131-18-6 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

The Pyrazole Scaffold: A Privileged Core for Novel Therapeutics

A Technical Guide to Key Therapeutic Targets and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to engage in diverse biological interactions have propelled the development of a multitude of approved drugs and clinical candidates. Pyrazole-based compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This in-depth technical guide elucidates the core therapeutic targets of pyrazole derivatives, provides detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.

Key Therapeutic Targets of Pyrazole-Based Compounds

The therapeutic efficacy of pyrazole-containing drugs stems from their ability to selectively interact with a wide array of biological targets. The following sections detail some of the most significant targets and the pyrazole-based compounds that modulate their activity.

Protein Kinases: Precision Targeting in Oncology and Inflammation

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme.

Notable Pyrazole-Based Kinase Inhibitors:

-

Ibrutinib: An irreversible inhibitor of Bruton's tyrosine kinase (BTK), crucial for B-cell signaling. It is used in the treatment of certain B-cell malignancies.

-

Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2), it is employed in the management of myelofibrosis and other myeloproliferative neoplasms.[1][2][3][4][5]

-

Axitinib: A multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), playing a key role in angiogenesis.[6][7][8][9][10]

-

BCR-Abl Kinase Inhibitors: Several pyrazole derivatives have been developed as potent inhibitors of the BCR-Abl fusion protein, a key driver in chronic myeloid leukemia (CML).[11]

Signaling Pathway Visualization:

Cyclooxygenase-2 (COX-2): Targeted Anti-inflammatory Action

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[12][13] Pyrazole-based compounds, most notably Celecoxib, have been designed as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. This selectivity provides anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[12]

Signaling Pathway Visualization:

Poly(ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality in Cancer

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA repair.[14][15][16] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[16] Niraparib is an FDA-approved pyrazole-containing PARP inhibitor used in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[14]

Signaling Pathway Visualization:

Phosphodiesterase Type 5 (PDE5): Modulating cGMP Signaling

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation.[17][18][19][20][21] Sildenafil, a well-known pyrazole-based drug, is a potent and selective inhibitor of PDE5. By preventing the breakdown of cGMP, sildenafil enhances the effects of nitric oxide (NO) and promotes vasodilation, which is the basis for its use in treating erectile dysfunction and pulmonary hypertension.[17][19]

Signaling Pathway Visualization:

Quantitative Data on Pyrazole-Based Compounds

The following tables summarize the inhibitory activities of representative pyrazole-based compounds against their respective targets.

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound/Drug | Target Kinase | IC₅₀ (nM) | Cell Line/Assay | Reference |

| Compound 7a | BCR-Abl | 14.2 | Kinase-Glo assay | [14] |

| Asciminib (ABL-001) | Bcr-Abl | 0.5 | Kinase assay | [11] |

| Compound 18c | EGFR | 4.98 | Kinase inhibitory assay | [22] |

| Compound 18c | HER2 | 9.85 | Kinase inhibitory assay | [22] |

| Compound 3 | EGFR | 60 | EGFR kinase assay kit | [9] |

| Compound 9 | VEGFR-2 | 220 | VEGFR-2 kinase assay kit | [9] |

Table 2: COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 82 | 6.8 | 12 | [18] |

| Fluorinated Compound 12 | - | 0.049 | 253.1 | [23] |

| Fluorinated Compound 13 | - | 0.057 | 201.8 | [23] |

| Fluorinated Compound 14 | - | 0.054 | 214.8 | [23] |

Table 3: Thrombin Inhibitory Activity of Acylated 1H-Pyrazol-5-amines

| Compound | Thrombin (FIIa) IC₅₀ (nM) | Mechanism | Reference |

| Compound 24e | 16 | Covalent (Serine-trapping) | [13][24] |

| Compound 34a | 80 | Covalent (Serine-trapping) | [13] |

| Compound 34b | - | Covalent (Serine-trapping) | [13] |

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrazoline Derivatives

| Compound | AChE IC₅₀ (µM) | Standard Drug (Donepezil) IC₅₀ (µM) | Reference |

| Compound 2l | 0.040 | 0.021 | [15][25] |

| Compound 2j | 0.062 | 0.021 | [25] |

| Compound 2a | 0.107 | 0.021 | [25] |

| Compound 2g | 0.122 | 0.021 | [25] |

| Compound 3g | 0.338 | - | [5] |

Table 5: Carbonic Anhydrase (CA) Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | Standard Drug (AAZ) Ki (nM) | Reference |

| Compound 1f | 58.8 | - | 250 (hCA I) | [6][12] |

| Compound 1g | 66.8 | - | 250 (hCA I) | [6][12] |

| Compound 1k | 88.3 | - | 250 (hCA I) | [6][12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole-based compounds.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole-based compound against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Pyrazole test compounds dissolved in dimethyl sulfoxide (DMSO)

-

Positive control inhibitor (known inhibitor of the kinase)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white microplates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the pyrazole test compounds in DMSO.

-

Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted test compounds, positive control, and DMSO (vehicle control) to the appropriate wells of a 384-well plate.

-

Enzyme Addition: Add the recombinant kinase enzyme solution to all wells.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 10-30 minutes to allow for compound-enzyme binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: Stop the kinase reaction and detect the amount of product (e.g., ADP) formed using a detection reagent according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software.

Experimental Protocol for In Vitro COX-2 Inhibition Assay

Objective: To determine the IC₅₀ values of a pyrazole-based compound for COX-1 and COX-2 enzymes to assess its potency and selectivity.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Pyrazole test compound (e.g., Celecoxib)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)

-

96-well microplates

Procedure:

-

Enzyme Pre-incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the pyrazole test compound or vehicle (DMSO) in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Time: Allow the reaction to proceed for a defined period (e.g., 2 minutes).

-